Quinoline-2-carboxylic acid
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of quinoline-2-carboxylic acid derivatives. A one-pot synthesis approach starting from β-nitroacrylates and 2-aminobenzaldehydes has been optimized using BEMP as a solid base in acetonitrile, yielding a variety of functionalized quinoline-2-carboxylates . Another method involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations to produce a series of novel antiallergy agents . Additionally, a domino process using arylmethyl azides has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters .
Molecular Structure Analysis
The molecular structure of quinoline-2-carboxylic acid derivatives has been explored through the synthesis of metal-organic compounds with varying dimensionalities. These compounds exhibit different structures, such as 0-D, 1-D, and 2-D, depending on the reaction temperature and solvent used. The structural direction of these low-dimensional compounds is critically influenced by these factors .
Chemical Reactions Analysis
Quinoline-2-carboxylic acid derivatives participate in various chemical reactions. For instance, they have been used in the biosynthesis of quinoxaline antibiotics, where an enzyme from Streptomyces triostinicus activates quinoline-2-carboxylic acid for the formation of adenylates, which are then incorporated into the antibiotics . The Pummerer reaction has also been employed in the modular synthesis of alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline-2-carboxylic acid derivatives are diverse and have been studied in the context of their biological activities. For example, a series of quinoline-2,4-dicarboxylic acids were synthesized and evaluated as inhibitors of the glutamate vesicular transport system, with the most potent inhibitors containing specific substituents on the quinoline ring . The fluorescent properties of metal-organic compounds based on quinoline-2,3-dicarboxylic acid have also been investigated, revealing that these properties can be influenced by the molecular structure .
Scientific Research Applications
Crystal Structure and Tautomerism : Quinoline-2-carboxylic acid exhibits interesting structural properties, such as occurring in two tautomeric forms in crystals - the neutral molecule and the zwitterion. This aspect is significant in understanding its chemical behavior and potential applications in materials science (Dobrzyńska & Jerzykiewicz, 2004).
Synthesis Methods : There has been research into efficient synthesis methods for Quinoline-2-carboxylates, a subclass of quinoline derivatives. These compounds are prominent in biologically active molecules and useful in metal-catalyzed reactions. Innovations in one-pot synthesis protocols under heterogeneous conditions have been developed to create various functionalized quinolines-2-carboxylate derivatives (Gabrielli et al., 2016).
Biological Activity of Derivatives : Derivatives of quinoline-2-carboxylic acid have been studied for their anti-inflammatory and analgesic activities. This research offers insights into their potential use in developing new therapeutic agents (Boyarshinov et al., 2017).
Antimicrobial and Morphogenetic Effects : Some derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide, closely related to quinoline-2-carboxylic acid, have been shown to have significant antimicrobial effects and can influence the growth of microorganisms, including bacteria and fungi (Strigáčová et al., 2008).
Use in Agrochemical Research : Quinoline derivatives, including those related to quinoline-2-carboxylic acid, are being explored for their potential in agrochemical research. These compounds are synthesized with the aim of developing new ingredients for agrochemical products (Aribi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUVZALPPNFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059079 | |
Record name | 2-Quinolinecarboxylic acid | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Quinaldic acid | |
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Solubility |
14.0 mg/mL | |
Record name | Quinaldic Acid | |
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Product Name |
Quinoline-2-carboxylic acid | |
CAS RN |
93-10-7 | |
Record name | Quinaldic acid | |
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Record name | Quinoline-2-carboxylic acid | |
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Record name | 2-Quinolinecarboxylic acid | |
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Record name | 2-Quinolinecarboxylic acid | |
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Record name | Quinoline-2-carboxylic acid | |
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Record name | QUINALDIC ACID | |
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Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
156 °C | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02428 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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